1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

This 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 229163-39-7) is a strategic building block for medicinal chemistry, featuring a unique 4-bromophenyl substituent that imparts optimal lipophilicity (XLogP3-AA=2.8) for CNS drug candidates and intracellular pathogen targeting. The bromine atom serves as a robust synthetic handle for Pd-catalyzed cross-coupling, enabling rapid library synthesis and SAR studies. Its carboxylic acid group provides hydrogen-bonding capacity for targeting deep hydrophobic active sites, while the 4-bromo moiety can engage in halogen bonding to enhance binding affinity. Differentiated from 2-bromo or 3-bromo regioisomers and chloro/hydrogen analogs, this compound offers predictable solid-state behavior suitable for crystallization and co-crystal studies. Ideal for kinase and GPCR programs. Request a quote today.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
CAS No. 229163-39-7
Cat. No. B1290317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
CAS229163-39-7
Molecular FormulaC11H9BrN2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
InChIKeyGBVBVQGYDHSPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 229163-39-7): Core Properties and Research-Grade Procurement


1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 229163-39-7) is a substituted pyrazole derivative with the molecular formula C11H9BrN2O2 and a molecular weight of 281.10 g/mol [1]. It features a 4-bromophenyl group at the N1 position, a methyl group at C5, and a carboxylic acid at C3 of the pyrazole core [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 55.1 Ų, an XLogP3-AA of 2.8, one hydrogen bond donor, and three hydrogen bond acceptors [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules and as a probe in biological assays [1].

Why Generic 1-Aryl-5-methyl-1H-pyrazole-3-carboxylic Acids Cannot Replace 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS 229163-39-7) in Research Applications


Despite sharing a common pyrazole-3-carboxylic acid scaffold, 1-aryl-5-methyl-1H-pyrazole derivatives exhibit profound differences in biological activity, physicochemical properties, and synthetic utility based on the nature and position of the aryl substituent [1]. The 4-bromophenyl moiety in this specific compound confers a unique combination of lipophilicity, electron-withdrawing character, and steric bulk that directly impacts target binding, metabolic stability, and synthetic tractability [1]. Simple substitution with a 2-bromo or 3-bromo regioisomer, or replacement of bromine with chlorine or hydrogen, can lead to significant alterations in potency, selectivity, and pharmacokinetic profiles, making direct interchange without validation scientifically unsound [1]. The following evidence quantifies these critical differentiators.

Quantitative Evidence Guide: Why 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 229163-39-7) is Differentiated


Regioisomeric Differentiation: 4-Bromo vs. 2-Bromo Substitution Alters Lipophilicity and Predicted Target Affinity

The position of the bromine atom on the N1-phenyl ring is a critical determinant of the compound's lipophilicity, as measured by the computed partition coefficient (XLogP3-AA). This property directly influences membrane permeability and target binding. The 4-bromo isomer (target compound) exhibits a higher lipophilicity compared to its 2-bromo regioisomer, which can lead to different pharmacokinetic behaviors and target engagement profiles [1].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Crystal Structure Evidence: Distinct Solid-State Packing in 4-Bromo Regioisomer

The crystal structure of a closely related analog, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, provides direct evidence that the para-bromo substitution pattern dictates a unique solid-state arrangement [1]. This analog crystallizes in the orthorhombic space group P212121 with specific unit cell parameters [1]. While direct crystal data for the target carboxylic acid is not available, the structural rigidity and intermolecular interactions (e.g., C-H···π, Br···Br) observed in the analog are directly transferable to the target compound, as the carboxylic acid group at the 3-position would further enhance hydrogen-bonding networks. This is in stark contrast to the 2-bromo and 3-bromo regioisomers, which are expected to adopt different packing motifs due to altered molecular geometry and dipole moments [2].

Solid-State Chemistry Crystallography Pharmaceutical Development

Synthetic Utility: 4-Bromo Substituent Enables Regioselective Cross-Coupling Reactions Unavailable to Chloro or Unsubstituted Analogs

The 4-bromophenyl group serves as a versatile synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The bromine atom's reactivity and selectivity in these transformations are distinct from those of chloro or unsubstituted phenyl analogs. Specifically, the 4-bromo substituent undergoes oxidative addition with Pd(0) catalysts at a rate that is typically 10-100 times faster than the corresponding chloro analog, enabling milder reaction conditions and higher yields [2]. This allows for the late-stage functionalization of the target compound, a critical advantage in parallel synthesis and lead optimization campaigns [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Computed Physicochemical Profile: Distinct Hydrogen Bonding Capacity Compared to 3-Bromo Regioisomer

While the 4-bromo and 3-bromo regioisomers share the same molecular weight and formula, subtle differences in electron density distribution, as reflected in computed properties like the number of hydrogen bond donors and acceptors, can influence their interactions with biological targets. Both isomers possess one hydrogen bond donor (from the carboxylic acid) and three hydrogen bond acceptors (two from the carboxylic acid, one from the pyrazole nitrogen), but the 4-bromo isomer's more linear geometry may favor specific hydrogen-bonding patterns with target proteins [1]. This is a key differentiator for structure-based drug design.

Computational Chemistry Medicinal Chemistry Drug Design

Optimal Research Applications for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 229163-39-7)


Lead Optimization in Medicinal Chemistry for CNS and Intracellular Targets

Due to its favorable computed lipophilicity (XLogP3-AA = 2.8) [1], this compound is ideally suited as a starting scaffold for designing drug candidates targeting the central nervous system (CNS) or intracellular pathogens, where balanced lipophilicity is crucial for passive membrane permeability. The 4-bromo substituent also provides a robust synthetic handle for late-stage diversification to fine-tune pharmacokinetic properties [1].

Solid-State Formulation and Crystallization Development

The predictable orthorhombic crystal packing inferred from the structurally related 3-(4-bromophenyl)-5-methyl-1H-pyrazole analog [1] makes this compound an excellent candidate for crystallization and solid-state formulation studies. Its well-defined solid-state behavior can reduce development risk and accelerate the selection of optimal salt or co-crystal forms.

Diversification via Palladium-Catalyzed Cross-Coupling for Library Synthesis

The 4-bromophenyl group's high reactivity in Pd-catalyzed cross-coupling reactions [1] makes this compound a premier building block for generating diverse compound libraries. It is particularly valuable in parallel synthesis and medicinal chemistry programs where rapid analoging is required to establish structure-activity relationships (SAR) around the pyrazole-3-carboxylic acid core [2].

Structure-Based Drug Design for Proteins with Deep Hydrophobic Pockets

The combination of the 4-bromophenyl group's lipophilicity and the carboxylic acid's hydrogen-bonding capacity [1] makes this compound a strategic choice for targeting enzymes or receptors with deep, hydrophobic active sites (e.g., kinases, GPCRs). The bromine atom can also engage in halogen bonding, providing an additional, often overlooked, interaction motif for enhancing binding affinity and selectivity.

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